molecular formula C10H15NOS B3156886 N-Butyl-N-(thiophen-2-yl)acetamide CAS No. 840464-62-2

N-Butyl-N-(thiophen-2-yl)acetamide

Cat. No.: B3156886
CAS No.: 840464-62-2
M. Wt: 197.3 g/mol
InChI Key: XSBAHUQSIRIWGS-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Acetamide (B32628) Chemistry and Thiophene-Containing Scaffolds

N-substituted acetamides are a well-established and important class of organic compounds. The amide bond is a fundamental functional group found in numerous pharmaceuticals, natural products, and polymers. nih.govnih.gov The reactivity of the amide group, including its ability to act as both a hydrogen bond donor and acceptor, contributes to the diverse applications of these molecules. researchgate.net The specific substitution on the nitrogen atom significantly influences the compound's physical and chemical properties. In the case of N-Butyl-N-(thiophen-2-yl)acetamide, the presence of both an N-butyl group and an N-thienyl group introduces a combination of lipophilicity and aromaticity.

Thiophene-containing scaffolds are integral to modern organic chemistry. numberanalytics.com Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a key building block in the synthesis of a wide array of functional molecules. numberanalytics.comwikipedia.org Its incorporation into a molecular structure can impart unique electronic and biological properties. The fusion of the N-substituted acetamide framework with a thiophene ring, as seen in this compound, creates a platform for exploring novel chemical reactivity and potential applications.

Significance of the Thiophene Moiety in Contemporary Organic Synthesis and Advanced Materials Science

The thiophene moiety is of paramount importance in both contemporary organic synthesis and advanced materials science due to its distinct electronic characteristics and versatile reactivity. numberanalytics.comcnr.it Thiophenes are widely used as building blocks in the creation of complex organic molecules, including pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.org The ability to functionalize the thiophene ring through various reactions, such as cross-coupling and C-H activation, allows for the construction of diverse molecular architectures. numberanalytics.com

In the realm of materials science, thiophene-based compounds are at the forefront of research into organic electronics. cnr.itresearchgate.net The π-conjugated system of the thiophene ring facilitates electron transport, making these materials suitable for applications in:

Organic light-emitting diodes (OLEDs) researchgate.net

Organic field-effect transistors (OFETs) researchgate.net

Organic solar cells researchgate.net

Sensors researchgate.net

The development of polythiophenes and oligothiophenes, polymers derived from thiophene units, has been a particularly active area of investigation. numberanalytics.comwikipedia.org The chemical robustness and tunable electronic properties of thiophene-based materials continue to drive innovation in this field. cnr.it

Overview of Research Trajectories for Amide Derivatives Featuring Heterocyclic Moieties

The incorporation of heterocyclic moieties into amide derivatives is a major focus of current chemical research. researchgate.netasiaresearchnews.com This research is driven by the potential to create novel compounds with a wide range of biological activities and material properties. nih.govresearchgate.net Heterocyclic amides are being explored for their potential applications in medicinal chemistry, with studies investigating their antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

Key research trajectories in this area include:

Development of new synthetic methodologies: Chemists are continuously seeking more efficient and selective methods for the synthesis of heterocyclic amides. asiaresearchnews.comrsc.org This includes the development of novel coupling reagents and catalytic systems.

Structure-activity relationship (SAR) studies: Researchers are systematically modifying the structure of heterocyclic amides and evaluating how these changes affect their biological activity. This helps in the design of more potent and selective drug candidates.

Exploration of novel applications: Beyond medicine, heterocyclic amides are being investigated for their use in materials science, for example, in the development of new polymers and dyes. nih.gov

The study of compounds like this compound contributes to this broader understanding of how the interplay between an amide functional group and a heterocyclic ring can lead to new and valuable chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-3-4-7-11(9(2)12)10-6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBAHUQSIRIWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CS1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Methodological Advancements for N Butyl N Thiophen 2 Yl Acetamide

Conventional Amidation Pathways

Conventional methods for the formation of the amide bond in N-Butyl-N-(thiophen-2-yl)acetamide typically rely on the coupling of a suitable thiophene-based amine precursor with an acetylating agent or the reaction of an activated carboxylic acid derivative with an N-butylamine species.

Acylation Reactions Involving Thiophen-2-ylamine Precursors

A primary and well-established route to N-acylthiophenes involves the acylation of a thiophen-2-ylamine derivative. In the context of this compound, this would typically involve the reaction of N-butyl-N-(thiophen-2-yl)amine with an acetylating agent like acetyl chloride or acetic anhydride. The general mechanism for the reaction with an acyl chloride involves the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final amide product. libretexts.org

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, thus driving the reaction to completion. libretexts.org While direct literature on the acylation of N-butyl-N-(thiophen-2-yl)amine is not prevalent, the synthesis of analogous compounds such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide from 2-aminothiophene-3-carbonitrile (B183302) and 2-(thiophen-2-yl)acetyl chloride demonstrates the feasibility of this approach. In this related synthesis, triethylamine (B128534) is used as a base in a tetrahydrofuran (B95107) (THF) solvent, with the reaction proceeding at room temperature. researchgate.net Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives is achieved by acylating a substituted thiophen-2-amine with an acyl chloride under basic conditions. mdpi.com

Table 1: Acylation Reaction Parameters for Analogous Thiophene (B33073) Amides

Reactants Acetylating Agent Solvent Base Temperature Ref
2-Aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetic acid Thionyl chloride (for activation) THF Triethylamine Room Temp. researchgate.net
Substituted thiophen-2-amine, Substituted nicotinic acid Oxalyl chloride (for activation) Not specified Basic conditions Not specified mdpi.com
Primary/secondary amines Acetyl chloride Solvent-free Iodine (catalyst) Room Temp. researchgate.net

Amide Bond Formation with N-Butylamine Derivatives

An alternative conventional strategy involves the formation of the amide bond by reacting a thiophene-based carboxylic acid derivative with an N-butylamine. For the synthesis of this compound, this would not be a direct approach as it would require starting with a pre-functionalized thiophene. A more plausible, though less direct, route could involve the reaction of a suitable thiophene precursor with N-butylamine to form an intermediate, which is then acetylated.

However, drawing parallels from general amide synthesis, one could envision a scenario where a thiophene derivative is coupled with N-butylamine. For instance, processes for preparing various n-butylamines have been developed, which can then be used in subsequent reactions. acs.org The reaction between an acyl chloride and a primary amine like ethylamine (B1201723) proceeds via a nucleophilic addition-elimination mechanism to form an N-substituted amide. libretexts.org A similar reaction could be envisioned with N-butylamine.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving palladium, have emerged as powerful tools for the synthesis of complex molecules, offering high efficiency and selectivity.

Palladium-Catalyzed C-H Functionalization Strategies on Thiophene Moieties

Palladium-catalyzed C-H functionalization has become a significant strategy for the direct arylation and amidation of heteroaromatic compounds like thiophene. This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes, making it a more atom-economical process. For the synthesis of this compound, a potential route could involve the direct C-H amidation of a thiophene ring.

Research has shown that palladium-catalyzed direct 5-arylation of furan (B31954) or thiophene derivatives bearing a CH2NHR group (where R can be an acetyl group) can proceed in good yields with low catalyst loading. nih.gov This suggests that a C-H functionalization approach to introduce the butylamino group onto the thiophene ring, followed by acetylation, or a direct C-H amidation with a butyl-acetamide equivalent, is a feasible synthetic strategy. The synthesis of substituted thiophenes can also be achieved through palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, showcasing the versatility of palladium catalysts in thiophene chemistry. libretexts.orgnih.gov

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The choice of the catalytic system, including the palladium source, ligand, and base, is crucial for the efficiency and regioselectivity of C-H functionalization reactions on thiophenes. For instance, in the palladium-catalyzed direct arylation of furans or thiophenes with secondary carboxamides at the C2 position, the regioselectivity (C3 vs. C5 arylation) can be controlled by the choice of base. nih.gov

The development of palladium(II) acetate (B1210297) with ligands like SPhos has enabled Suzuki-Miyaura cross-coupling reactions with low catalyst loading for the synthesis of cyclopropylthiophene derivatives. acs.org For the synthesis of this compound, a carefully selected palladium catalyst and corresponding ligand would be essential to achieve high yield and the desired regioselectivity. The use of an ionic liquid as the solvent can also allow for the recycling of the catalytic system, offering a more sustainable synthetic route. libretexts.org

Table 2: Catalytic Systems for Thiophene Functionalization

Catalyst Ligand Base Solvent Reaction Type Ref
Palladium(II) acetate SPhos Not specified Not specified Suzuki-Miyaura cross-coupling acs.org
PdI2 KI (additive) Not specified Methanol or BmimBF4 Heterocyclodehydration libretexts.org
Palladium Catalyst Not specified KOAc or Cs2CO3 DMAc or Xylene Direct Arylation nih.gov

Modern Synthetic Techniques for this compound

Modern synthetic chemistry offers a range of innovative techniques that could be applied to the synthesis of this compound, aiming for improved efficiency, sustainability, and milder reaction conditions. One such approach is flow chemistry, which has been successfully used for the N-acetylation of amines using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst. This method avoids hazardous reagents like acetyl chloride and acetic anhydride. acs.org

Another advanced technique is the use of photoredox catalysis. For example, a visible-light-induced dual-oxidative decarboxylative coupling reaction between glycine (B1666218) derivatives and carboxylic acids has been developed, showcasing the potential for novel bond formations under mild conditions. Such light-mediated methods could potentially be adapted for the synthesis of this compound.

Furthermore, S-to-N acyl transfer reactions represent a chemoselective method for amide bond formation, which is utilized in biological systems and has been adapted for synthetic applications like native chemical ligation. nih.gov This strategy could offer a highly selective route to the target compound.

Flow Chemistry Methodologies for Enhanced Process Control and Sustainability

The adoption of flow chemistry offers a paradigm shift in the synthesis of this compound, moving away from traditional batch processing towards a more controlled, efficient, and sustainable manufacturing approach. mdpi.com Continuous-flow systems provide superior command over reaction parameters such as temperature, pressure, and stoichiometry, which is often challenging to achieve in large-scale batch reactors. This enhanced control can lead to higher yields, improved purity, and a reduction in by-product formation.

In a potential flow synthesis of this compound, the acylation of N-butyl-N-(thiophen-2-yl)amine with an acetylating agent could be performed in a microreactor. The reactants would be continuously pumped and mixed, with the reaction mixture flowing through a heated or cooled channel for a precise residence time. This setup allows for rapid screening of optimal reaction conditions and can be easily scaled up by extending the operational time or by using multiple reactors in parallel.

The benefits of a flow chemistry approach to the synthesis of this compound are summarized in the table below.

FeatureBatch ProcessingFlow ChemistryAdvantages of Flow Chemistry
Heat Transfer Inefficient, potential for localized hot spotsHighly efficient due to high surface-area-to-volume ratioImproved safety, reduced side reactions
Mass Transfer Often limited by stirring speedRapid and efficient mixingFaster reaction rates, higher yields
Scalability Complex, requires reactor redesignStraightforward by numbering-up or extending run timeFaster transition from lab to production
Safety Large volumes of hazardous materialsSmall reaction volumes at any given timeMinimized risk of thermal runaway and accidents

Furthermore, the integration of in-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can enable real-time monitoring of the reaction progress. This allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality, a key aspect of modern pharmaceutical manufacturing. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be significantly improved from an environmental and sustainability perspective by adhering to the twelve principles of green chemistry. youtube.comacs.org These principles provide a framework for designing chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A primary consideration is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In a typical acylation reaction to form this compound, the choice of the acetylating agent is crucial. Using acetic anhydride, for example, generates acetic acid as a byproduct, leading to a lower atom economy compared to a more direct addition reaction if one were feasible.

The application of catalysis over stoichiometric reagents is another core principle. acs.org Instead of using a large excess of a base to drive the acylation, a catalytic amount of a more efficient and recyclable catalyst could be employed. This not only reduces waste but can also lead to milder reaction conditions.

The following table outlines how green chemistry principles can be applied to a hypothetical synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing the synthesis to minimize by-product formation. acs.org
Atom Economy Choosing reagents that maximize the incorporation of atoms into the final product. acs.org
Less Hazardous Chemical Syntheses Avoiding the use of toxic solvents and reagents. youtube.com
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or supercritical CO2. youtube.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. youtube.com
Use of Renewable Feedstocks Investigating bio-based sources for starting materials. youtube.com

By systematically applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Regioselective and Stereoselective Synthetic Considerations

Regioselectivity is a critical factor in the synthesis of this compound, particularly concerning reactions involving the thiophene ring. The thiophene nucleus is susceptible to electrophilic substitution, and the position of substitution is influenced by the directing effects of the substituents already present. In the case of a precursor like 2-aminothiophene, the amino group is an activating, ortho-, para-directing group. However, since the thiophene ring is a five-membered heterocycle, the terminology refers to the positions relative to the heteroatom. The C2 and C5 positions are generally more reactive towards electrophiles than the C3 and C4 positions.

For the synthesis of this compound, the starting material would likely be N-butyl-N-(thiophen-2-yl)amine. Any subsequent electrophilic substitution on the thiophene ring would preferentially occur at the C5 position due to the activating effect of the nitrogen atom. If a different regioisomer were desired, a different synthetic strategy would be required, possibly involving blocking groups or starting from a differently substituted thiophene.

Stereoselectivity is not an inherent consideration for this compound itself, as the molecule is achiral. However, if the synthesis were to be adapted to produce chiral derivatives, for instance by introducing a stereocenter on the butyl group or on a substituent on the thiophene ring, then stereoselective control would become paramount. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.

The table below outlines the key regiochemical considerations for electrophilic substitution on a substituted thiophene ring relevant to the synthesis of this compound and its derivatives.

Substituent on Thiophene RingPosition of Electrophilic AttackRationale
Activating Group (e.g., -NHR) at C2C5Strong activation and directing effect of the heteroatom and the substituent.
Deactivating Group (e.g., -COR) at C2C4The C5 position is deactivated, directing the electrophile to the C4 position.

Understanding and controlling both regioselectivity and, when applicable, stereoselectivity are fundamental to the efficient and precise synthesis of this compound and its potential analogues.

Advanced Structural Characterization and Solid State Analysis of N Butyl N Thiophen 2 Yl Acetamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Growing a suitable single crystal of N-Butyl-N-(thiophen-2-yl)acetamide would be the first and most critical step for this analysis.

Elucidation of Molecular Geometry and Conformational Preference

SC-XRD analysis would provide a wealth of information about the molecular structure of this compound. Key parameters such as bond lengths, bond angles, and torsion angles would be accurately determined.

Of particular interest would be the conformation of the molecule. This includes the rotational orientation of the N-butyl group relative to the thiophene (B33073) ring and the geometry around the amide bond. The planarity of the thiophene ring and the amide group would be quantified. For instance, in a related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628), the acetamide group was found to be in a keto form in the solid state, and the fragments were essentially coplanar. researchgate.net A similar analysis for this compound would reveal its preferred solid-state conformation.

Illustrative Data Table for Molecular Geometry:

ParameterExpected Value RangeInformation Gained
C-S bond lengths (thiophene)~1.70 - 1.74 ÅThiophene ring integrity
C-N bond length (amide)~1.32 - 1.35 ÅAmide bond character
C=O bond length (amide)~1.22 - 1.25 ÅCarbonyl group character
Thiophene-N-Butyl torsion angleVariesConformational preference

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, potential interactions would include:

Hydrogen Bonding: Although it is a tertiary amide and lacks a traditional N-H donor, weak C-H···O or C-H···S hydrogen bonds involving the butyl chain or thiophene ring and the carbonyl oxygen or thiophene sulfur of neighboring molecules could be present.

π-π Stacking: The electron-rich thiophene rings could stack with each other, contributing to the stability of the crystal structure. The distance and geometry of this stacking would be determined.

In a structurally similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds. nih.gov A detailed analysis would identify the specific atoms involved in these interactions in this compound and how they form larger supramolecular architectures.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties. Studies on carboxamide compounds have revealed the existence of polymorphism. rsc.org A comprehensive study on this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any potential polymorphs. Each polymorph, if found, would be characterized by SC-XRD to understand the differences in their molecular packing and intermolecular interactions.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates), would also be investigated by conducting crystallizations from a range of solvents.

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. These two methods are complementary, as some vibrational modes may be strong in one and weak or absent in the other.

For this compound, characteristic vibrational bands would be assigned to specific molecular motions. The FT-IR and Raman spectra would provide a "fingerprint" for the compound, useful for identification and quality control.

Key expected vibrational modes include:

C=O stretching: A strong band in the FT-IR spectrum, typically around 1650 cm⁻¹, is characteristic of the amide carbonyl group. spectroscopyonline.com

C-N stretching: This vibration of the amide group would also be identified.

Thiophene ring vibrations: Characteristic C-H, C-C, and C-S stretching and bending modes of the thiophene ring would be observed.

Butyl group vibrations: C-H stretching and bending modes from the butyl chain would be present.

By comparing the solid-state and solution-phase spectra, information about conformational changes and intermolecular interactions in the solid state can be inferred.

Illustrative Data Table for Vibrational Spectroscopy:

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3100-3000Thiophene C-H stretchFT-IR, Raman
~2960-2850Butyl C-H stretchFT-IR, Raman
~1650Amide C=O stretchFT-IR
~1500-1400Thiophene C=C stretchFT-IR, Raman
~1400-1300Amide C-N stretchFT-IR

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and structure of molecules in solution. While standard 1D ¹H and ¹³C NMR provide basic information, 2D NMR techniques are required for unambiguous assignment of all signals and to understand the detailed connectivity within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

A suite of 2D NMR experiments would be necessary for the complete structural elucidation of this compound. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be used to identify the spin systems of the butyl chain (correlating the CH₂, CH₂, CH₂, and CH₃ groups) and the thiophene ring protons. mnstate.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. nih.govlibretexts.org Each peak in the 2D spectrum corresponds to a carbon atom and the proton(s) attached to it. This allows for the unambiguous assignment of the carbon signals for the butyl chain and the protonated carbons of the thiophene ring.

Illustrative Data Table for 2D NMR Connectivity:

Proton (¹H)Correlates to Carbon (¹³C) in HMBCInformation Confirmed
Thiophene HAmide C=OThiophene-acetamide linkage
N-CH₂ (butyl)Amide C=OButyl-amide linkage
N-CH₂ (butyl)Thiophene C'sN-thiophene linkage
CH₃ (butyl)Adjacent CH₂Butyl chain structure

By combining the information from these advanced analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Solid-State NMR for Structural Insights in Non-Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, particularly for samples that are non-crystalline, amorphous, or possess complex polymeric structures. Unlike solution-state NMR, ssNMR provides valuable information about the spatial arrangement of atoms, molecular conformation, and intermolecular interactions in the solid phase.

Key nuclei for ssNMR analysis of this compound would include ¹³C and ¹⁵N. Natural abundance ¹³C and ¹⁵N magic-angle spinning (MAS) NMR spectra can reveal details about the local environment of each carbon and nitrogen atom in the molecule. For instance, the chemical shifts of the carbonyl carbon in the acetamide group and the carbons of the thiophene ring would be sensitive to the molecular conformation and packing in the solid state. Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing clearer spectral data.

In related studies of paramagnetic metal-cyanide coordination polymers, natural abundance ¹³C and ¹⁵N solid-state NMR has been successfully used to obtain well-resolved spectra of cyanide ligands, demonstrating the power of this technique to probe the local structure even in complex systems. chemicalbook.com These studies lay the groundwork for how ssNMR could be applied to elucidate the solid-state structure of this compound.

Table 1: Predicted Solid-State NMR Observables for this compound

NucleusExpected Chemical Shift Range (ppm)Potential Structural Information
¹³C (Carbonyl)170-180Conformation of the acetamide group, presence of hydrogen bonding.
¹³C (Thiophene)120-140Orientation of the thiophene ring relative to the acetamide group.
¹³C (Butyl chain)10-40Conformation and mobility of the butyl group.
¹⁵N (Amide)110-130Electronic environment of the nitrogen atom, involvement in hydrogen bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₀H₁₅NOS, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. bldpharm.com This serves as a definitive confirmation of the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺198.0947Data not available
[M+Na]⁺220.0766Data not available

Note: Observed m/z values are not available in the current literature and would need to be determined experimentally.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the compound's structure through the analysis of its fragmentation pattern. While specific fragmentation data for this compound is not published, we can predict a likely fragmentation pathway based on the structure of the molecule and data from related compounds like N-butylacetamide. nist.govnist.govnist.gov

Upon ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the butyl group or the acetyl group.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the N-C(thiophene) bond , yielding fragments corresponding to the thiophene ring and the N-butylacetamide moiety.

Fragmentation of the thiophene ring itself.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonProposed Structure
m/z = 155[M - C₃H₇]⁺
m/z = 114[M - C₄H₉N]⁺
m/z = 83[C₄H₃S]⁺
m/z = 57[C₄H₉]⁺
m/z = 43[CH₃CO]⁺

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule and provide insights into its optical properties. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The subsequent return to the ground state can occur through non-radiative pathways or via the emission of light (fluorescence).

The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic transitions within the thiophene ring and the acetamide chromophore. Thiophene itself exhibits strong π→π* transitions at lower wavelengths. The presence of the N-acetyl group can influence these transitions. For comparison, N-butylacetamide shows a weak n→π* transition for the carbonyl group around 275 nm. masterorganicchemistry.com In conjugated systems containing a thiophene ring, π→π* transitions are typically observed. researchgate.net

While the specific absorption maximum (λmax) for this compound is not reported, it is anticipated to have characteristic absorption bands in the UV region. The solvent environment can also play a role in the position and intensity of these bands.

Fluorescence spectroscopy provides information about the emissive properties of a molecule. The ability of a compound to fluoresce and its fluorescence quantum yield are highly dependent on its structure and the rigidity of the molecular framework. Many thiophene derivatives are known to be fluorescent. The fluorescence properties of this compound would be influenced by the nature of the electronic transitions and the potential for non-radiative decay pathways. In studies of other acetamide derivatives, the presence of certain electron-donating groups has been shown to lead to significant fluorescence emission. mdpi.comresearchgate.net

Table 4: Expected Spectroscopic Properties of this compound

Spectroscopic TechniqueExpected ObservationInferred Properties
UV-Vis AbsorptionAbsorption maxima in the UV region corresponding to π→π* and potentially n→π* transitions.Electronic structure, presence of chromophores.
Fluorescence EmissionPotential emission in the UV or visible region upon excitation at the absorption wavelength.Emissive properties, potential for use as a fluorescent probe.

Further experimental investigation is required to fully characterize the electronic absorption and emission properties of this compound and to understand the influence of its specific substitution pattern on its photophysical behavior.

Computational Chemistry and Theoretical Insights into N Butyl N Thiophen 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-Butyl-N-(thiophen-2-yl)acetamide, DFT calculations can predict a wide range of properties, from its three-dimensional shape to its chemical reactivity.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Due to the flexible n-butyl group and rotation around the amide C-N bond, the molecule can exist in several different spatial arrangements known as conformers. A detailed conformational analysis would reveal the relative energies of these conformers. For instance, studies on similar tertiary amides, like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), have used DFT to identify multiple stable E (trans) and Z (cis) rotamers arising from the hindered rotation around the amide bond. chemicalbook.comdiva-portal.org A similar landscape of various conformers would be expected for this compound, with the global minimum energy conformer being the most populated at equilibrium. The optimization is crucial as all other computational properties are derived from this stable geometry. researchgate.net

Table 1: Expected Key Geometric Parameters for Optimization This table is illustrative, showing the types of parameters that would be determined from a DFT geometry optimization.

Parameter Description
C=O Bond Length Length of the carbonyl double bond in the acetamide group.
C-N Bond Length Length of the amide bond between the carbonyl carbon and nitrogen.
Thiophene (B33073) C-S Bond Lengths Lengths of the carbon-sulfur bonds within the thiophene ring.
C-N-C(Thiophene) Angle Bond angle around the central nitrogen atom.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov In related thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. nih.govnih.gov For this compound, analysis would pinpoint which parts of the molecule are most likely to participate in electron-transfer processes.

Table 2: Illustrative Frontier Orbital Data Based on Similar Compounds This table presents typical values and interpretations for FMO analysis.

Parameter Typical Value (eV) Interpretation
EHOMO -5.5 to -6.5 Energy of the highest occupied molecular orbital; indicates electron-donating capability.
ELUMO -1.0 to -2.0 Energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. globalresearchonline.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen) and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or weakly polarized areas.

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and a less intense negative region associated with the π-system of the thiophene ring. researchgate.netxisdxjxsu.asia Positive potentials (blue) might be found around the hydrogen atoms of the amide and butyl groups. This map provides a clear guide to the molecule's reactive sites for intermolecular interactions. dergipark.org.tr

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Transitions)

DFT calculations can accurately predict spectroscopic properties. The calculation of vibrational frequencies allows for the theoretical assignment of peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, N-H bending, or ring deformations. Comparing theoretical spectra with experimental ones helps to confirm the molecular structure. mdpi.com

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. The calculations yield the excitation energies and oscillator strengths for transitions, which correlate to the absorption maxima (λmax) and intensity of peaks in an experimental UV-Vis spectrum. This analysis is closely linked to the HOMO-LUMO gap, as the lowest energy transition is often the HOMO to LUMO excitation. mdpi.com

Calculation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. diva-portal.org Thiophene-containing systems are often investigated for these properties. nih.gov DFT calculations can compute the key NLO parameters, such as the first-order hyperpolarizability (β). researchgate.net A non-zero value for β indicates that the material can be used for second-harmonic generation (frequency doubling). The calculation involves determining the molecule's response to an external electric field. For this compound, the presence of the electron-rich thiophene ring connected to the acetamide group could potentially lead to modest NLO behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insights into a static, single molecule at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the behavior of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: Observe transitions between different conformers in a solvent, providing a more realistic picture of the molecule's flexibility than a static DFT calculation.

Analyze Solvation: Study how solvent molecules (e.g., water or an organic solvent) arrange themselves around the solute and calculate properties like the radial distribution function to understand solvation shell structure.

Investigate Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as biological macromolecules (proteins, DNA) or other small molecules, to understand binding modes and affinities. This is particularly relevant for predicting how the molecule might behave in a biological or material science context.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in predicting its chemical reactivity and kinetic stability. These descriptors arise from the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chimicatechnoacta.ru

From the HOMO and LUMO energies, several global reactivity indices can be calculated to provide a more quantitative measure of chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chimicatechnoacta.ru

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as μ² / (2η), where μ is the chemical potential (μ ≈ -χ). chimicatechnoacta.ru

While specific DFT calculations for this compound are not available in the reviewed literature, the following table provides illustrative quantum chemical parameters based on calculations for structurally related thiophene derivatives to demonstrate the typical values and concepts. researchgate.netresearchgate.netsemanticscholar.org

DescriptorFormulaTypical Value (Illustrative)
HOMO Energy (EHOMO)-~ -6.5 eV
LUMO Energy (ELUMO)-~ -1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 5.0 eV
Ionization Potential (I)-EHOMO~ 6.5 eV
Electron Affinity (A)-ELUMO~ 1.5 eV
Electronegativity (χ)(I + A) / 2~ 4.0 eV
Chemical Hardness (η)(I - A) / 2~ 2.5 eV
Chemical Softness (S)1 / η~ 0.4 eV⁻¹
Electrophilicity Index (ω)μ² / (2η)~ 3.2 eV

Note: The values in this table are representative examples derived from computational studies on similar thiophene-containing molecules and are intended for illustrative purposes only, as specific data for this compound is not publicly available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.deusc.edu This method provides detailed insights into the bonding interactions, charge distribution, and conjugative effects within a molecule. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. nih.gov

These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy (E(2)) associated with this delocalization (donor → acceptor) is a measure of the interaction's strength. nih.gov A higher E(2) value signifies a more intense interaction, indicating significant intramolecular charge transfer (ICT) and a greater stabilization of the molecule. nih.gov

For a molecule like this compound, significant ICT is expected due to the presence of lone pairs on the oxygen and nitrogen atoms and the π-systems of the thiophene ring and the carbonyl group. The key donor NBOs would be the lone pairs (LP) of the nitrogen and oxygen atoms, while the principal acceptor NBOs would be the antibonding orbitals (π* or σ*) of the carbonyl group and the thiophene ring.

For instance, a significant interaction would be the delocalization of a nitrogen lone pair into the antibonding π* orbital of the adjacent carbonyl group (LP(N) → π*(C=O)). This interaction is characteristic of the amide resonance that imparts planarity and stability to the amide bond. Other important interactions could involve the π-electrons of the thiophene ring interacting with the amide system.

The following table illustrates the types of donor-acceptor interactions and their stabilization energies that would be expected for this compound, based on NBO analyses of analogous amide and thiophene structures. nih.govnih.govresearchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol) (Illustrative)
LP (O) of Carbonylπ* (C-N)~ 25-35
LP (N) of Amideπ* (C=O)~ 40-60
π (Thiophene Ring)π* (C=O)~ 5-15
π (C=O)π* (Thiophene Ring)~ 2-10

Note: The data presented in this table are illustrative examples based on NBO analyses of structurally similar molecules. nih.govresearchgate.net They are provided to demonstrate the principles of NBO analysis as it would apply to this compound, for which specific published data is not available.

Mechanistic Investigations and Reactivity of N Butyl N Thiophen 2 Yl Acetamide

Exploration of Amide Hydrolysis and Stability Pathways

Amides are generally resistant to hydrolysis, requiring either acidic or basic conditions to proceed. byjus.com The stability of the amide bond in N-Butyl-N-(thiophen-2-yl)acetamide is a critical aspect of its chemical profile.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com Subsequent proton transfers facilitate the departure of the amine as a protonated species, which is not nucleophilic, rendering the reaction essentially irreversible. youtube.com The final products are a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition reaction, forming a tetrahedral intermediate. byjus.com Proton transfer and subsequent elimination of the amine lead to the formation of a carboxylate salt and an amine. byjus.comchemguide.co.uk This process is also generally considered irreversible.

The stability of the amide bond can be influenced by the electronic nature of the groups attached to the nitrogen and carbonyl carbon. The thiophene (B33073) ring, being an electron-rich aromatic system, can donate electron density to the nitrogen atom, potentially affecting the resonance stabilization of the amide bond and its susceptibility to hydrolysis.

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that exhibits reactivity patterns similar to benzene (B151609), though it is generally more reactive towards electrophilic substitution. wikipedia.orgnumberanalytics.com The sulfur atom's ability to delocalize its lone pair electrons into the π-system contributes to this enhanced reactivity. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene. numberanalytics.comnumberanalytics.com The reaction proceeds through a stepwise mechanism involving the attack of an electrophile on the aromatic ring to form a cationic intermediate known as a σ-complex or arenium ion. libretexts.org Regeneration of the aromatic system occurs through the loss of a proton from the carbon that was attacked. libretexts.org

Due to the electron-donating nature of the sulfur atom, thiophene is more reactive than benzene in EAS reactions. numberanalytics.com The presence of the N-acetyl-N-butylamino group on the thiophene ring in this compound will significantly influence the regioselectivity of these reactions. The amide group is an activating group and an ortho-, para-director. Therefore, electrophilic attack is expected to occur preferentially at the positions ortho and para to the amino substituent.

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄N-Butyl-N-(5-nitrothiophen-2-yl)acetamide
HalogenationBr₂, FeBr₃N-Butyl-N-(5-bromothiophen-2-yl)acetamide
Friedel-Crafts AcylationRCOCl, AlCl₃N-Butyl-N-(5-acylthiophen-2-yl)acetamide

Nucleophilic Attack and Addition Reactions

While less common than electrophilic substitution, thiophenes can undergo nucleophilic aromatic substitution (SNA_r_), particularly when the ring is substituted with strong electron-withdrawing groups. nih.gov The mechanism typically involves the formation of a Meisenheimer-like intermediate. nih.gov Given that the N-acetyl-N-butylamino group is an activating group, nucleophilic attack on the thiophene ring of this compound is generally unfavorable unless other strongly deactivating substituents are present.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

The amide functionality is a potent DMG. wikipedia.orgorganic-chemistry.org In this compound, the N-acetyl-N-butylamino group can direct the lithiation to the C3 position of the thiophene ring.

General Scheme for Directed Ortho Metalation:

Complexation: The organolithium reagent coordinates to the oxygen atom of the amide group.

Deprotonation: The strong base deprotonates the adjacent C3 position on the thiophene ring.

Electrophilic Quench: The resulting lithiated intermediate reacts with an electrophile (E+).

This strategy provides a regioselective method for introducing a wide range of substituents at the C3 position, which is not the position favored by classical electrophilic aromatic substitution.

Influence of the N-Butyl Group on Steric and Electronic Effects

The N-butyl group attached to the amide nitrogen in this compound exerts both steric and electronic effects that influence the molecule's reactivity.

Steric Effects: The bulkiness of the butyl group can hinder the approach of reagents to the nitrogen atom and the adjacent positions on the thiophene ring. This steric hindrance can affect the rates of reactions involving these sites. For instance, in reactions like acylation or alkylation at the nitrogen, the size of the butyl group may play a role in the reaction's feasibility and rate. Studies on other amides have shown that bulky substituents can lead to significant distortions in the amide bond geometry. nih.gov

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This increases the electron density on the nitrogen atom, which in turn can enhance the electron-donating ability of the entire N-acetyl-N-butylamino substituent towards the thiophene ring. This electronic effect can further activate the thiophene ring for electrophilic aromatic substitution.

Intramolecular Cyclization Reactions and Rearrangements

The structure of this compound, with its reactive thiophene ring and amide functionality, presents possibilities for intramolecular reactions, leading to the formation of new ring systems. Such reactions are often promoted by specific reagents or conditions. For instance, under certain conditions, intramolecular cyclization could potentially occur between the amide and a suitably functionalized position on the thiophene ring, which may have been introduced via a DoM reaction.

Solvent and Substituent Effects on Reaction Selectivity

The selectivity of chemical reactions involving this compound is significantly influenced by the choice of solvent and the nature of substituents on the thiophene ring. These factors can alter the reactivity of the starting materials, stabilize or destabilize transition states, and ultimately dictate the distribution of products. Mechanistic investigations into related systems provide valuable insights into the principles governing these effects.

Solvent Effects

The solvent plays a crucial role in the acylation of amines and subsequent reactions of the resulting amides. The polarity, protic or aprotic nature, and coordinating ability of the solvent can affect reaction rates and chemoselectivity.

In studies of Ni-nanoparticle catalyzed acetylation of various amines, the choice of solvent was found to have a substantial impact on the reaction rate. As illustrated in the table below, polar aprotic solvents like acetonitrile (B52724) facilitated the reaction more efficiently than less polar or coordinating solvents.

Table 1: Effect of Solvent on Ni-Nanoparticle Catalyzed Acetylation of Amines.

SolventReaction Rate
AcetonitrileFaster
DichloromethaneSlower
ChloroformSlower
Tetrahydrofuran (B95107) (THF)Extremely Slow

This table is based on findings from a study on Ni-nanoparticle catalyzed acetylation of various amines, which serves as a model for the behavior of N-acylation reactions. researchgate.net

The enhanced rate in acetonitrile can be attributed to its ability to stabilize charged intermediates and transition states that are common in acylation reactions. femaflavor.org In contrast, the extremely slow reaction in tetrahydrofuran (THF) suggests that strong coordination of the solvent to the catalyst or reactants can inhibit the desired transformation. researchgate.net

Furthermore, some studies have explored unconventional roles for solvents, such as using acetonitrile as both the solvent and the acylating agent for the synthesis of N-acylated aromatic amines in the presence of a Lewis acid catalyst. mdpi.com Such reactions, however, typically require high temperatures and pressures to proceed effectively. mdpi.com

The selectivity of reactions can also be dramatically altered by the solvent. For instance, in the reaction between thioacetamide (B46855) and N-substituted maleimides, the solvent choice determines the final product. Conducting the reaction in boiling acetic acid predominantly yields 3,3′-thiobis(1-arylpyrrolidine-2,5-diones), whereas using dioxane at 50 °C leads to the formation of epithiopyrrolo[3,4-c]pyridines. mdpi.comresearchgate.net This demonstrates that the solvent can mediate different reaction pathways, leading to completely different molecular scaffolds.

Substituent Effects

The electronic properties of substituents on the thiophene ring of this compound can significantly influence its reactivity. Electron-donating groups (EDGs) increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, favoring nucleophilic attack.

A kinetic study on the reaction of benzofuroxans with 2-acetylthiophene (B1664040) provides a clear illustration of substituent effects on a thiophene derivative. The rate of reaction was found to be dependent on the nature of the substituent on the benzofuroxan (B160326) ring, which acts as the electrophile.

Table 2: Effect of Substituents on the Reaction Rate of Benzofuroxans with 2-Acetylthiophene.

Substituent on BenzofuroxanRate Constant (k) min⁻¹Substituent Effect
4,6-dinitro9.41 x 10⁻³Strongly Electron-Withdrawing
4-nitro8.03 x 10⁻³Electron-Withdrawing
5-chloro4.24 x 10⁻³Electron-Withdrawing (Inductive)
Unsubstituted3.32 x 10⁻³-
5-methyl3.48 x 10⁻³Electron-Donating

Data from a kinetic study on the reaction of substituted benzofuroxans with 2-acetylthiophene, serving as a model for substituent effects on reactions involving the thiophene ring. ufms.brresearchgate.net

The data clearly shows that electron-withdrawing substituents on the benzofuroxan reactant increase the reaction rate, while electron-donating groups have a lesser effect compared to the unsubstituted reactant. ufms.brresearchgate.net A linear relationship was observed when plotting the logarithm of the rate constants against the Hammett substituent constants (σ), which confirms a positive effect for electron-withdrawing substituents on the reaction. ufms.br This principle can be extrapolated to predict the reactivity of this compound. Substituents on the thiophene ring would modulate the nucleophilicity of the ring and the amide nitrogen. For instance, an electron-withdrawing group on the thiophene ring would decrease its reactivity towards electrophiles but could activate the ring for nucleophilic aromatic substitution. Conversely, an electron-donating group would enhance the ring's nucleophilicity.

The presence of an acyl group, such as the acetyl group in this compound, is itself a key substituent that influences reactivity. The acyl group deactivates the thiophene ring towards electrophilic substitution due to its electron-withdrawing nature. However, it can also play a role in directing the regioselectivity of reactions.

N Butyl N Thiophen 2 Yl Acetamide As a Synthon in Organic Synthesis and Materials Science

Synthesis of Advanced Derivatives via Thiophene (B33073) Functionalization

The thiophene ring in N-Butyl-N-(thiophen-2-yl)acetamide is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone for the synthesis of advanced derivatives with tailored electronic and physical properties.

Classical approaches to substituted thiophenes often involve condensation-like reactions or the subsequent functionalization of a pre-existing thiophene ring. nih.gov For instance, acylation reactions using various acyl chlorides in the presence of a Lewis acid like aluminum chloride can introduce new substituents onto the thiophene ring of this compound. nih.gov This method allows for the synthesis of a variety of ketone derivatives, which can serve as building blocks for more complex molecules.

Modern synthetic strategies have also focused on the construction of the thiophene ring itself with a desired substitution pattern in a regioselective manner. nih.gov These methods often start from acyclic precursors and utilize metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates. nih.gov While not directly starting with this compound, these innovative approaches provide pathways to synthesize a broad library of substituted thiophenes that could be subsequently converted to the target amide.

The functionalization of the thiophene ring is crucial for fine-tuning the properties of the resulting molecules for specific applications. For example, introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, which is particularly important for applications in electronics and optoelectronics.

Development of Conjugated Systems and Polymeric Precursors

Thiophene-based conjugated polymers are a significant class of materials due to their exceptional optical and conductive properties, making them central to the development of advanced electronic and optoelectronic devices. rsc.orgnih.gov this compound can serve as a monomer or a precursor for the synthesis of such polymers.

The synthesis of regioregular polythiophenes, where the monomer units are connected in a well-defined head-to-tail arrangement, is critical for achieving high conductivity and improved electronic and photonic properties. nih.gov Various organometallic polycondensation strategies, particularly those employing nickel- and palladium-based catalysts, are the most popular for synthesizing functionalized and regioregular polythiophenes. rsc.org

Direct arylation polymerization (DArP) has emerged as a more cost-effective and environmentally friendly method. rsc.org This technique avoids the need for pre-activating C-H bonds and the synthesis of organometallic intermediates, offering a more direct route to polymers with controlled molecular weight and high regioregularity. rsc.org By modifying this compound with appropriate reactive sites, it can be incorporated into these polymerization reactions to create novel conjugated polymers. The butyl and acetamide (B32628) groups can influence the solubility and processing characteristics of the resulting polymers.

Applications in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its hydrogen bond accepting amide group and the potential for π-π stacking interactions through the thiophene ring, makes it an interesting candidate for studies in supramolecular chemistry and self-assembly.

The ability of molecules to form ordered structures through non-covalent interactions is fundamental to creating functional nanomaterials. For instance, the crystal packing of similar amide-containing thiophene derivatives is often stabilized by hydrogen bonds, such as N-H···N and C-H···O interactions. nih.govnih.gov The butyl group in this compound can introduce van der Waals interactions and influence the packing arrangement in the solid state.

By designing and synthesizing derivatives of this compound with additional recognition motifs, it is possible to program their self-assembly into specific architectures like nanofibers, gels, or liquid crystalline phases. These self-assembled structures can have applications in areas such as sensing, catalysis, and drug delivery.

Exploration as Ligands in Organometallic Chemistry and Catalysis

The sulfur atom in the thiophene ring and the oxygen and nitrogen atoms in the amide group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule to act as a ligand in organometallic chemistry.

The coordination of this compound to a metal center can lead to the formation of novel coordination complexes with interesting catalytic or material properties. The nature of the butyl and acetyl substituents on the nitrogen atom can influence the steric and electronic environment around the metal center, thereby tuning the reactivity and selectivity of the resulting catalyst.

Future Perspectives and Emerging Research Avenues in N Butyl N Thiophen 2 Yl Acetamide Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Template-based methods: These rely on a library of known reaction templates that are matched to the target molecule to suggest reactants. nih.gov

Template-free methods: These models treat synthesis prediction as a translation problem, converting the molecular structure (often represented as a SMILES string) directly into a set of reactants without predefined templates. arxiv.org

Semi-template methods: These combine the two approaches, first identifying a reaction center and then completing the synthon structures to form stable reactants. arxiv.org

Development of Novel In-Situ Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis of N-Butyl-N-(thiophen-2-yl)acetamide requires precise control over reaction conditions. Traditional methods often rely on offline analysis (e.g., chromatography) to track reaction progress, which can be time-consuming and may not capture transient, unstable intermediates. spectroscopyonline.com The development of in-situ spectroscopic probes offers a powerful solution, enabling chemists to monitor reactions in real-time. spectroscopyonline.commt.com

In-situ spectroscopy allows for the direct observation of changes in the concentration of reactants, products, and intermediates as the reaction occurs. spectroscopyonline.comnih.gov For the synthesis of this compound, which could involve an acylation step, several techniques could be employed:

Spectroscopic TechniqueInformation ProvidedApplication to Synthesis Monitoring
FTIR Spectroscopy Provides information on vibrational modes of functional groups.Can track the disappearance of the N-H stretch of the amine precursor and the appearance of the amide C=O stretch of the product.
Raman Spectroscopy Complements FTIR by detecting non-polar bond vibrations.Useful for monitoring changes in the thiophene (B33073) ring and other symmetric vibrations during the reaction. nih.govacs.org
UV-Vis Spectroscopy Monitors changes in electronic transitions and conjugation.Can track the formation of the product by observing changes in the absorption spectrum, especially related to the thiophene chromophore. nih.gov

Exploration of this compound in Niche Material Applications (e.g., Photo- or Ionochromic Materials)

The thiophene ring is a well-known building block in materials science, imparting useful electronic and optical properties to molecules. nih.govnih.gov This opens up intriguing possibilities for this compound in the development of advanced, "smart" materials. Two promising areas of exploration are photochromic and ionochromic materials.

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. nih.gov This property arises from a light-induced transformation between two different molecular forms with distinct absorption spectra. Thiophene-based oligomers and diarylethenes have been shown to exhibit excellent photochromic behavior, with their fluorescence and color being reversibly switchable by alternating between UV and visible light. rsc.orgresearchgate.net The incorporation of an amide group, as in this compound, could modulate these properties, potentially influencing the stability of the different isomeric states or shifting the absorption wavelengths. Research into N-acylated aminomethylene benzothiophenones has shown that photo-induced isomerization can lead to a complete quenching of fluorescence, demonstrating the potential for creating light-sensitive molecular switches. nih.gov

Ionochromic materials change color in response to the presence of specific ions. This makes them highly valuable for developing chemical sensors. The thiophene moiety, often combined with other functional groups, can act as a receptor that selectively binds to metal cations. For instance, a novel photo- and ionochromic compound containing a thiophene unit was synthesized to act as a dual-mode molecular switch, controlled by both light and the presence of metal ions. nih.gov Similarly, polyamides and polyimides containing amide linkages have been investigated for their electrochromic properties, where the polymer's color changes in response to an electrical potential. mdpi.com The this compound structure, with its nitrogen and oxygen atoms in the amide group, could potentially chelate with metal ions, leading to a change in its electronic structure and, consequently, its color or fluorescence.

The exploration of this compound in these niche applications is still in its early stages. However, the known properties of related thiophene and amide compounds provide a strong rationale for investigating its potential as a building block for novel photo- and iono-responsive materials.

Q & A

Q. What are the recommended synthetic routes for N-Butyl-N-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A plausible synthesis involves nucleophilic substitution between α-haloketones and thioamides under acidic conditions, followed by acetylation using acetic anhydride in the presence of a base (e.g., pyridine) . The butyl group can be introduced via alkylation or Grignard reactions. Optimization includes:
  • Temperature control : Maintaining 60–80°C during acetylation minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst screening : Pd/C or FeCl₃ may improve regioselectivity for thiophene functionalization .
    Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂) and thiophene protons (δ 6.8–7.2 ppm) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiophene C-S absorption (~690 cm⁻¹) validate the structure .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (expected m/z: 225.3 for C₁₁H₁₅NOS⁺) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., C–H⋯O interactions) .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer :
  • Hazard classification : Classified as Harmful (Xn) with carcinogenic potential (R40) based on structural analogs .
  • PPE : Nitrile gloves, lab coat, and chemical goggles are mandatory .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste disposal : Incinerate in a licensed facility to avoid environmental release .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Electrophilic sites : The carbonyl carbon (amide) and α-positions on the thiophene ring show high electron density, making them reactive toward nucleophiles .
  • Transition states : Simulate reaction pathways for SN2 mechanisms at the butyl group or thiophene ring .
    Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to validate predictions .

Q. What strategies resolve contradictions in reported biological activities of thiophene-containing acetamides?

  • Methodological Answer : Discrepancies arise from:
  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin assays) .
  • Structural analogs : Compare this compound with N-cyclopropyl analogs (e.g., 3q in ) to isolate substituent effects.
  • Dose-response curves : Use Hill slope analysis to differentiate true activity from nonspecific effects .

Q. How do reaction conditions influence the regioselectivity of thiophene functionalization in this compound derivatives?

  • Methodological Answer :
  • Electrophilic substitution : HNO₃/H₂SO₄ nitrates the thiophene at the 5-position due to directing effects of the acetamide group .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) for C-2 selectivity .
    Monitor regioselectivity via HPLC-MS and compare with DFT-predicted Fukui indices .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :
  • Rodent models : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, and 24 h post-dose .
  • Bioanalysis : LC-MS/MS quantifies parent compound and metabolites (LOQ: 1 ng/mL).
  • Metabolite ID : Use HR-MS and NMR to identify hydroxylation at the butyl chain or thiophene ring .

Methodological Tables

Q. Table 1. Optimization of Acetylation Step

ParameterOptimal ConditionYield (%)Purity (%)Reference
Temperature70°C9288
SolventDMF8590
Catalyst (Pd/C)2 mol%8993

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (μM) HepG2LogPReference
N-Butyl derivative12.3 ± 1.22.8
N-Cyclopropyl analog8.7 ± 0.93.1

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-N-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-Butyl-N-(thiophen-2-yl)acetamide

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